molecular formula C9H4BrClIN B12103062 8-Bromo-4-chloro-3-iodoquinoline

8-Bromo-4-chloro-3-iodoquinoline

Cat. No.: B12103062
M. Wt: 368.39 g/mol
InChI Key: MJUQWRGBEVWDFA-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The unique substitution pattern of bromine, chlorine, and iodine on the quinoline ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes halogenation reactions where quinoline is sequentially treated with brominating, chlorinating, and iodinating agents under controlled conditions. For example, the use of N-bromosuccinimide (NBS) for bromination, thionyl chloride for chlorination, and iodine monochloride for iodination are common reagents used in these steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and greener solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-3-iodoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts, boronic acids, copper salts.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with DNA to exert its therapeutic effects. The presence of halogen atoms can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 8-Bromoquinoline
  • 4-Chloroquinoline
  • 3-Iodoquinoline
  • 8-Bromo-4-chloroquinoline
  • 8-Bromo-3-iodoquinoline

Comparison: 8-Bromo-4-chloro-3-iodoquinoline is unique due to the presence of three different halogen atoms on the quinoline ring. This unique substitution pattern provides distinct chemical reactivity and biological activity compared to other quinoline derivatives. For instance, the combination of bromine, chlorine, and iodine can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and reaching intracellular targets .

Properties

Molecular Formula

C9H4BrClIN

Molecular Weight

368.39 g/mol

IUPAC Name

8-bromo-4-chloro-3-iodoquinoline

InChI

InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H

InChI Key

MJUQWRGBEVWDFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Br)I)Cl

Origin of Product

United States

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